![molecular formula C13H10ClN3 B1283964 1-Benzyl-4-chlor-1H-imidazo[4,5-c]pyridin CAS No. 120537-43-1](/img/structure/B1283964.png)

1-Benzyl-4-chlor-1H-imidazo[4,5-c]pyridin

Übersicht

Beschreibung

1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazo[4,5-c]pyridines, which are heterocyclic aromatic organic compounds. These compounds contain a fused imidazole and pyridine ring system and are known for their diverse biological activities and potential use in medicinal chemistry. The specific substitution pattern of the benzyl group and the chlorine atom on the imidazo[4,5-c]pyridine core can influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives can be achieved through various methods. One approach involves the functionalization reactions of related compounds, such as the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, which can lead to the formation of imidazo[4,5-b]pyridine derivatives . Another method includes a one-pot synthesis from benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides to afford imidazo[1,2-a]pyridines . Although these methods do not directly describe the synthesis of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine, they provide insight into the synthetic strategies that could be adapted for its preparation.

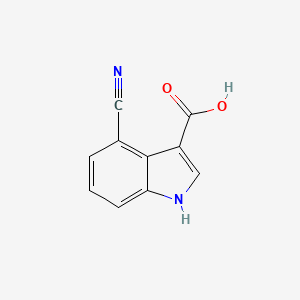

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the structural and vibrational properties of 1H-imidazo[4,5-c]pyridine have been analyzed using XRD, IR, and Raman studies, supported by DFT quantum chemical calculations. These studies reveal that the compound crystallizes in the non-centrosymmetric orthorhombic space group and forms hydrogen-bonded chains . The presence of substituents such as a benzyl group and a chlorine atom would likely influence the molecular conformation and intermolecular interactions of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine.

Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives can undergo various chemical reactions due to the reactive nature of the imidazole and pyridine rings. The reactivity can be further modified by substituents on the rings. For example, the presence of a benzyl group can facilitate reactions such as N-alkylation, as seen in the synthesis of related benzimidazole derivatives . The chlorine atom on the imidazo[4,5-c]pyridine ring can act as a reactive site for nucleophilic substitution reactions, potentially leading to a wide range of further functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-c]pyridine derivatives are influenced by their molecular structure. The planarity of the fused ring system and the nature of the substituents affect the compound's crystallinity, melting point, solubility, and stability. For instance, the 3-benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivative exhibits a non-coplanar arrangement between the phenyl ring and the fused ring system, which could affect its physical properties . The presence of a chlorine atom could enhance the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties. Additionally, the vibrational properties of the imidazopyridine skeleton, as identified through spectroscopic analysis, are unique and can be used to characterize such compounds .

Wissenschaftliche Forschungsanwendungen

Modulation des GABA A-Rezeptors

Die strukturelle Ähnlichkeit zwischen dem kondensierten Imidazopyridin-Heterocyclussystem und Purinen hat biologische Untersuchungen angeregt, um ihr potenzielles therapeutisches Potenzial zu beurteilen . Sie spielen bekanntermaßen eine entscheidende Rolle bei zahlreichen Krankheitszuständen . Die Entdeckung ihrer ersten Bioaktivität als positive allosterische Modulatoren des GABA A-Rezeptors enthüllte ihr medizinisches Potenzial .

Protonenpumpenhemmer

Protonenpumpenhemmer wurden ebenfalls in dieser chemischen Gruppe gefunden . Diese Hemmer werden zur Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit (GERD), Magen- und Dünndarmgeschwüren sowie Entzündungen der Speiseröhre eingesetzt .

Aromatasehemmer

Es wurde festgestellt, dass Imidazopyridine als Aromatasehemmer wirken . Aromatasehemmer sind Medikamente, die die Wirkung der Aromatase hemmen, ein Enzym, das Androgene durch einen Prozess namens Aromatisierung in Östrogene umwandelt .

Entzündungshemmende Mittel

Es wurde festgestellt, dass Imidazopyridine entzündungshemmende Eigenschaften besitzen . Sie können zur Reduzierung von Entzündungen und zur Linderung von Schmerzen eingesetzt werden .

Antikrebsmittel

Imidazopyridine haben die Fähigkeit, viele zelluläre Pfade zu beeinflussen, die für die ordnungsgemäße Funktion von Krebszellen notwendig sind . Dadurch sind sie potenzielle Antikrebsmittel .

Enzyme, die am Kohlenhydratstoffwechsel beteiligt sind

Imidazopyridine können Enzyme beeinflussen, die am Kohlenhydratstoffwechsel beteiligt sind . Dies könnte möglicherweise zur Behandlung von Krankheiten wie Diabetes eingesetzt werden .

Toll-Like-Rezeptor 7 (TLR7)-Agonisten

Studien haben bestätigt, dass bestimmte Imidazopyridine TLR7-spezifische Agonisten mit einer höheren Potenz als Imiquimod sind . TLR7-Agonisten können die Immunantwort stimulieren und haben potenzielle Anwendungen in der Impfstoffentwicklung .

NF-kappaB-Aktivierung

Imidazopyridine können den nuklearen Faktor kappa-light-chain-enhancer of activated B cells (NF-kappaB) durch den Prozess der Phosphorylierung aktivieren . NF-kappaB ist ein Proteinkomplex, der die Transkription von DNA steuert und eine Schlüsselrolle bei der Regulierung der Immunantwort auf Infektionen spielt .

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a variety of targets, including gaba a receptors .

Mode of Action

Imidazole-containing compounds are known to modulate the activity of their targets, often acting as positive allosteric modulators . This means they enhance the activity of their targets when these targets are activated by their respective ligands.

Biochemical Pathways

Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, some imidazole-containing compounds have been found to activate the NF-kappaB pathway through the process of phosphorylation .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 2437 , which may influence its absorption and distribution.

Result of Action

Imidazole-containing compounds are known to have a broad range of effects, including influencing the activity of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Biochemische Analyse

Biochemical Properties

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly due to its structural resemblance to purines. This resemblance allows it to interact with enzymes, proteins, and other biomolecules that are typically involved in purine metabolism. For instance, it has been observed to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it can influence the activity of proton pumps and aromatase enzymes, which are crucial in various metabolic pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can modulate neurotransmission, affecting neuronal cell function . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Studies have also indicated its potential role in inhibiting the growth of cancerous cells by interfering with specific signaling pathways essential for cell proliferation .

Molecular Mechanism

At the molecular level, 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its binding to GABA A receptors enhances their activity, resulting in increased neurotransmission . Additionally, it can inhibit the activity of proton pumps and aromatase enzymes, thereby affecting cellular metabolism . These interactions often lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine vary with different dosages. At lower doses, the compound has been shown to modulate neurotransmission and metabolic pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and gene expression . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is involved in several metabolic pathways, primarily due to its structural similarity to purines. It interacts with enzymes such as proton pumps and aromatase, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently transported to its target sites, where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues is influenced by its binding affinity to various cellular components, leading to its accumulation in specific tissues.

Subcellular Localization

The subcellular localization of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is crucial for its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cell membrane is essential for its interaction with GABA A receptors, while its presence in the cytoplasm allows it to interact with metabolic enzymes . These localization patterns are critical for the compound’s overall biochemical and pharmacological effects.

Eigenschaften

IUPAC Name |

1-benzyl-4-chloroimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJCQBUYLDPQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557283 | |

| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120537-43-1 | |

| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

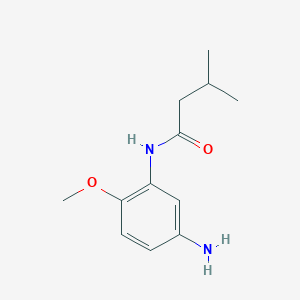

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)